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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B8261301

Disclaimer: As of late 2025, "7-O-Acetylneocaesalpin N" does not correspond to a known
compound in publicly accessible scientific literature. Therefore, this document presents a
hypothetical yet technically rigorous guide to its structural elucidation. The proposed structure
and corresponding spectral data are based on known cassane diterpenoids isolated from the
Caesalpinia genus, particularly those featuring nitrogen and acetate functionalities, to provide a
realistic framework for researchers.

This guide is intended for researchers, scientists, and professionals in drug development,
offering a comprehensive overview of the methodologies and data interpretation required to
determine the chemical structure of a novel cassane diterpenoid.

Proposed Structure and Molecular Formula

Based on its nomenclature, 7-O-Acetylneocaesalpin N is proposed to be a cassane-type
diterpenoid. The core structure is a tetracyclic system. The name implies an acetyl group at the
C-7 hydroxyl position and a nitrogen atom incorporated into the skeleton, possibly as a bridge,
similar to other known nitrogen-containing cassane diterpenoids.

e Proposed Molecular Formula: C22H29NOs
e Calculated Exact Mass: 387.2046 g/mol

High-resolution mass spectrometry (HR-MS) would be the first step to confirm this molecular
formula.
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Spectroscopic Data Analysis

The cornerstone of structure elucidation lies in the detailed analysis of spectroscopic data,

primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The

following tables summarize the hypothetical, yet expected, quantitative data for our proposed

structure.
Table 1: High-Resolution Mass Spectrometry (HR-MS)
Data
Mass Error Inferred
lon Calculated m/lz  Observed miz
(ppm) Formula
[M+H]* 388.2124 388.2120 -1.0 C22H30NOs
[M+Na]* 410.1943 410.1938 -1.2 C22H29NNaOs
Table 2: 'H and **C NMR Spectroscopic Data (500 MHz,
CDCIs)
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o Key HMBC Key COSY
N Multiplicity ) .
Position oC (ppm) OH (ppm) (3 in Hz) Correlation  Correlation
in Hz
s(*H - *C) s(*H - *H)
C-2,C-3,C-
1 38.5 1.75, 1.50 m H-2
5, C-10, C-20
C-1,C-3,C-
2 19.1 1.60 m H-1, H-3
4, C-10
C-1,C-2,C-
3 41.2 1.45 m H-2
4, C-5, C-18
4 34.5 - - - -
C-3,C4, C-
5 50.1 1.62 dd (12.0, 2.5) 6, C-7, C-10, H-6
C-18, C-19
C-5,C-7,C-
6 28.3 2.10,1.85 m H-5, H-7
8, C-10
C-5, C-6, C-
7 75.8 5.15 t(3.0) 8, C-9, C-14, H-6, H-8
Acetyl C=0
C-6,C-7, C-
H-7, H-9, H-
8 45.2 2.25 m 9, C-11, C- 1
14, C-15
C-8, C-10, C-
9 55.6 1.80 d (6.5) 11, C-12, C- H-8, H-11
14, C-20
10 37.9 - - - -
C-8, C-9, C-
11 130.1 5.95 d (9.5) 10, C-12, C- H-12
13
C-9, C-11, C-
12 1255 6.10 d (9.5) H-11
13, C-14
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13 145.8
C-7,C-8, C-
9, C-12, C-
14 48.3 2.80 brs -8
13, C-15, C-
16
15 175.2
C-13, C-14,
16 70.5 4.85 s -17
C-15, C-17
17 215 1.25 d (7.0) C-13,C-16 H-16
C-3,C-4, C-
18 28.0 1.10 s
5, C-19
d (12.5),d C-3,C-4, C-
19 65.4 3.80, 3.50
(12.5) 5, C-18, C-20
C-1,C-5, C-
20 88.1 4.90 s
9, C-10, C-19
7-OAc 170.5
C-7, Acetyl
7-OAc 211 2.05 s
C=0

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for

structural elucidation.

Isolation and Purification

The compound would hypothetically be isolated from the seeds or roots of a Caesalpinia

species. The dried plant material would be ground and extracted with methanol (MeOH). The

crude extract would then be subjected to a series of chromatographic separations.

e Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned

successively with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
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o Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to silica gel
column chromatography, eluting with a gradient of hexane-EtOAc.

» Further Purification: Fractions containing the target compound are further purified using
Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid
Chromatography (HPLC) to yield the pure compound.

High-Resolution Mass Spectrometry (HR-MS)

 Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent).
 lonization Mode: Heated Electrospray lonization (HESI), positive mode.

e Sample Infusion: The purified sample (0.1 mg/mL in MeOH) is infused directly at a flow rate
of 5 uL/min.

o MS Parameters:

Sheath Gas Flow Rate: 10 units

o

[¢]

Aux Gas Flow Rate: 2 units

[¢]

Spray Voltage: 3.5 kV

[e]

Capillary Temperature: 320 °C

o

Scan Range: m/z 100-1000

Resolution: 140,000

[¢]

NMR Spectroscopy

 Instrument: Bruker Avance Il 500 MHz spectrometer equipped with a cryoprobe.

o Sample Preparation: Approximately 5 mg of the pure compound is dissolved in 0.5 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

o Experiments:
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o 'H NMR: Standard proton experiment. Key parameters: spectral width of 12 ppm, 32
scans, relaxation delay of 1.0 s.

o 18C NMR: Standard carbon experiment with proton decoupling. Key parameters: spectral
width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.

o DEPT-135: Used to differentiate between CH, CHz, and CHs signals.

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (*H-tH
correlations).

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations (*H-13C).

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations (*H-3C). The experiment is optimized for a long-range coupling
constant of 8 Hz.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative
stereochemistry by identifying protons that are close in space.

Structure Elucidation Workflow & Key Correlations

The logical process of piecing together the molecular structure relies on integrating all
spectroscopic data. This workflow and the key 2D NMR correlations are visualized below.
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Caption: Workflow for the structure elucidation of a novel natural product.
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Hypothetical Structure of 7-O-Acetylneocaesalpin N )
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Caption: Key hypothetical 2D NMR correlations for structure assembly.

 To cite this document: BenchChem. [Elucidating the Chemical Architecture of 7-O-
Acetylneocaesalpin N: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261301#7-0-acetylneocaesalpin-n-chemical-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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